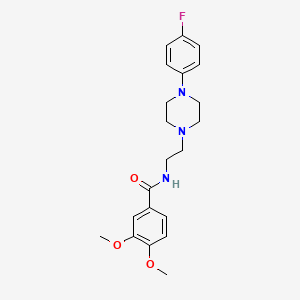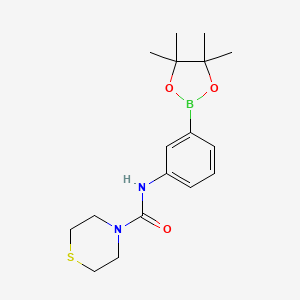
N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiomorpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that can include the formation of amide bonds, cyclization, and functional group transformations. In the context of N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiomorpholine-4-carboxamide, although not directly synthesized in the provided papers, similar synthetic strategies can be inferred. For instance, the synthesis of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides involved the formation of amide bonds, which is a key step in the synthesis of carboxamide derivatives . Additionally, the use of TBTU as a catalyst in the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides indicates the importance of efficient coupling reagents in the synthesis of complex amides .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their biological activity. The crystal structure analysis of related compounds, such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, provides insights into the three-dimensional arrangement of atoms and the potential for intermolecular interactions . These structural details can be used to predict the molecular structure of this compound, which may include a planar amide moiety, a substituted phenyl ring, and a tetramethyl-dioxaborolane group that could influence its reactivity and binding properties.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The synthesis of N-alkyl carboxamide derivatives often involves nucleophilic substitution reactions, where an amine reacts with an activated carboxylic acid derivative . The presence of a dioxaborolane group in the target compound suggests potential reactivity in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is commonly used to form carbon-carbon bonds between aryl halides and aryl boronic acids or esters.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, including solubility, melting point, and stability, are determined by its molecular structure. For example, the presence of fluorine atoms can significantly affect the lipophilicity and metabolic stability of a compound . The tetramethyl-dioxaborolane group in the target compound is likely to influence its solubility in organic solvents and its stability under various conditions. Additionally, the amide bond typically confers a degree of rigidity to the molecular structure, which can impact the compound's crystallinity and melting point.
Scientific Research Applications
Boronated Compounds for Biomedical Applications
Research on boronated compounds, similar in structure to N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiomorpholine-4-carboxamide, has shown significant promise in biomedical applications. These compounds are explored for their potential in drug delivery systems, targeted therapy, and as agents in boron neutron capture therapy (BNCT) for cancer treatment. The unique properties of boron-containing compounds allow for the selective targeting and destruction of cancer cells, minimizing damage to healthy tissues (Morrison et al., 2010).
Advanced Material Synthesis
The synthesis and characterization of materials incorporating boronated phenyl groups have been a focus to enhance the properties of polymers, coatings, and electronic devices. These materials benefit from the boron moiety's ability to form stable complexes and its reactivity, which can lead to materials with novel electrical, optical, and mechanical properties. Such research contributes to the development of advanced materials for various technological applications (Huang et al., 2021).
Mechanism of Action
properties
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O3S/c1-16(2)17(3,4)23-18(22-16)13-6-5-7-14(12-13)19-15(21)20-8-10-24-11-9-20/h5-7,12H,8-11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNHFUXZJKCZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

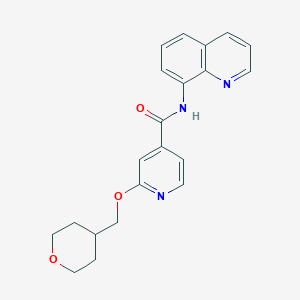
![1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride](/img/structure/B2516114.png)
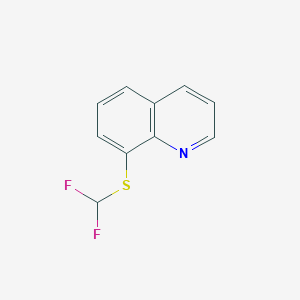

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516117.png)
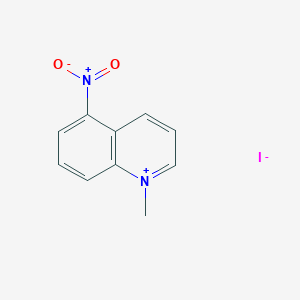


![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2516123.png)
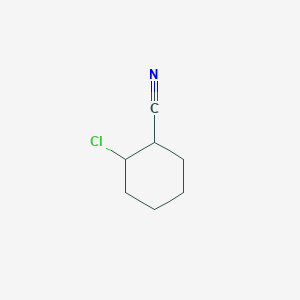
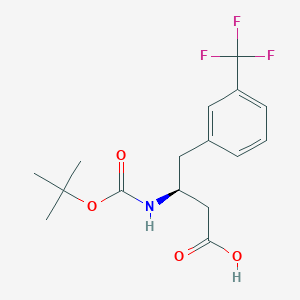

![3-(2-(azepan-1-yl)-2-oxoethyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2516134.png)
